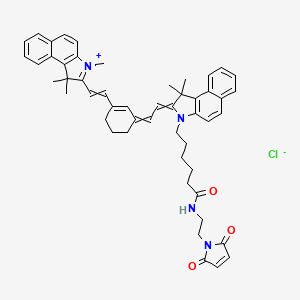

Cy7.5 maleimide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C51H55ClN4O3 |

|---|---|

分子量 |

807.5 g/mol |

IUPAC 名称 |

6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide chloride |

InChI |

InChI=1S/C51H54N4O3.ClH/c1-50(2)43(53(5)41-25-23-37-16-8-10-18-39(37)48(41)50)27-21-35-14-13-15-36(34-35)22-28-44-51(3,4)49-40-19-11-9-17-38(40)24-26-42(49)54(44)32-12-6-7-20-45(56)52-31-33-55-46(57)29-30-47(55)58;/h8-11,16-19,21-30,34H,6-7,12-15,20,31-33H2,1-5H3;1H |

InChI 键 |

XCNYYRVWJSOPSW-UHFFFAOYSA-N |

规范 SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=CC=CC=C86)(C)C)CCC4)C.[Cl-] |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to Cy7.5 Maleimide: Properties, Protocols, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye with significant applications in research and drug development. This document details its spectral properties, provides explicit experimental protocols for its use, and explores its application in tracking key biological pathways.

Core Properties of this compound

This compound is a thiol-reactive dye belonging to the cyanine family of fluorophores.[1] Its key characteristic is its fluorescence in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence and deeper photon penetration, making it an ideal candidate for in vivo imaging.[2][3] The maleimide functional group allows for the specific covalent labeling of molecules containing free sulfhydryl groups, such as cysteine residues in proteins and peptides.[2]

Spectral Characteristics

The spectral properties of this compound and its sulfonated, more water-soluble variant are crucial for designing fluorescence-based experiments. The key quantitative data are summarized in the table below.

| Property | This compound (non-sulfonated) | sulfo-Cyanine7.5 Maleimide |

| Excitation Maximum (λex) | 788 nm | 788 nm |

| Emission Maximum (λem) | 808 nm | 797 nm |

| Molar Extinction Coefficient (ε) | 223,000 M⁻¹cm⁻¹ | 222,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | Not Available | 0.21 |

Experimental Protocols

Precise and reproducible experimental protocols are paramount for the successful application of this compound. The following sections provide detailed methodologies for protein labeling and subsequent in vivo imaging.

Protein and Antibody Labeling with this compound

This protocol outlines the steps for conjugating this compound to proteins or antibodies.

1. Preparation of the Protein/Antibody:

-

The protein or antibody should be dissolved in an amine-free and thiol-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.0-7.5.

-

A typical concentration is 2-10 mg/mL.

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free sulfhydryl groups. This can be achieved by incubating the protein with a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature. DTT can also be used, but it must be removed before adding the maleimide dye.

2. Preparation of the this compound Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM. This solution should be prepared fresh.

3. Conjugation Reaction:

-

Slowly add the this compound stock solution to the protein/antibody solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

4. Purification of the Labeled Conjugate:

-

Separate the labeled protein/antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

The first colored band to elute from the column will be the fluorescently labeled conjugate.

-

Collect the fractions containing the labeled protein/antibody.

5. Determination of the Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein/antibody molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7.5 (around 788 nm).

-

The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

In Vivo Imaging with Cy7.5-Labeled Probes

This protocol provides a general workflow for non-invasive in vivo imaging in small animal models.

1. Animal Preparation:

-

The animal model (e.g., mouse) should be appropriately prepared for imaging, which may include anesthesia to immobilize the animal during the procedure.

2. Probe Administration:

-

The Cy7.5-labeled probe is typically administered via intravenous (tail vein) injection. The dosage will depend on the specific probe and the experimental design.

3. In Vivo Fluorescence Imaging:

-

The animal is placed in a small animal in vivo imaging system equipped with the appropriate excitation and emission filters for Cy7.5.

-

Fluorescence images are acquired at various time points post-injection to monitor the biodistribution and target accumulation of the probe.

Applications in Signaling Pathways and Drug Development

This compound is a powerful tool for visualizing and quantifying biological processes in real-time, offering significant advantages in drug development for assessing therapeutic efficacy and target engagement.

Apoptosis Detection

A key application of Cy7.5 is in the imaging of apoptosis, or programmed cell death. This is often achieved by labeling Annexin V, a protein that binds with high affinity to phosphatidylserine (PS).[4][5] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, where it can be detected by Cy7.5-labeled Annexin V.[5][6] This allows for the non-invasive imaging of apoptotic processes in vivo.[4]

Tumor Targeting and Imaging

This compound is extensively used to develop targeted imaging agents for cancer research and therapy. By conjugating Cy7.5 to molecules that specifically bind to tumor-associated markers, researchers can visualize and quantify tumor burden and response to treatment.

One prominent example is the targeting of integrin αvβ3, a cell adhesion molecule that is overexpressed on many tumor cells and angiogenic blood vessels.[7][8] Peptides containing the arginine-glycine-aspartic acid (RGD) motif are known to bind to integrin αvβ3 with high affinity.[9] Labeling these RGD peptides with Cy7.5 enables the non-invasive imaging of tumors.[7][9]

Another important target is the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several cancers, including prostate and breast cancer.[10] Analogs of bombesin, a natural ligand for GRPR, can be labeled with Cy7.5 to create probes for the specific imaging of GRPR-expressing tumors.[10]

This technical guide provides a foundational understanding of this compound and its utility in modern biomedical research. The combination of its favorable spectral properties and specific reactivity makes it an invaluable tool for researchers and drug development professionals seeking to visualize and understand complex biological processes in vitro and in vivo.

References

- 1. apexbt.com [apexbt.com]

- 2. Frontiers | GRPR-targeting radiotheranostics for breast cancer management [frontiersin.org]

- 3. Bioorthogonal Chemistry Approach for the Theranostics of GRPR-Expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cy5.5-Annexin V - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Imaging the Molecular Signatures of Apoptosis and Injury with Radiolabeled Annexin V - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Near-infrared fluorescence imaging of tumor integrin alpha v beta 3 expression with Cy7-labeled RGD multimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integrin Targeting for Tumor Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nanostrategies for Therapeutic and Diagnostic Targeting of Gastrin-Releasing Peptide Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Cy7.5 Maleimide: A Technical Guide to Quantum Yield, Extinction Coefficient, and Application Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core photophysical properties, detailed experimental protocols, and standardized workflows for the use of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for a range of applications in research and drug development.

Core Photophysical Properties of this compound and Analogs

The quantum yield and molar extinction coefficient are critical parameters for assessing the brightness and sensitivity of a fluorescent probe. Below is a summary of these properties for this compound and its sulfonated analog. It is important to note that these values can be influenced by the local environment, such as solvent polarity and conjugation to biomolecules.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Source |

| Cyanine7.5 maleimide | 788 | 808 | 223,000 | 0.10 | Lumiprobe |

| sulfo-Cyanine7.5 maleimide | 788 | 797 | 222,000 | 0.21 | Lumiprobe |

| Cy7 maleimide (analog) | 750 | 773 | 199,000 | 0.3 | BroadPharm, Lumiprobe |

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient, along with proper bioconjugation techniques, are essential for reproducible and reliable experimental outcomes.

Protocol for Determining Relative Fluorescence Quantum Yield

The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Fluorophore of interest (e.g., this compound)

-

Standard fluorophore with a known quantum yield in the same spectral region

-

High-purity solvent (e.g., DMSO, PBS)

Procedure:

-

Prepare Stock Solutions: Create concentrated stock solutions of both the sample and the standard in the desired solvent.

-

Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Measure Fluorescence:

-

Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the dyes.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard.

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).

-

For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis).

-

Determine the slope of the linear fit for both plots.

-

-

Calculate Quantum Yield: The relative quantum yield of the sample (QY_sample) can be calculated using the following equation:

QY_sample = QY_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

Where:

-

QY_std is the quantum yield of the standard.

-

Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).

-

Protocol for Determining Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Fluorophore of interest (e.g., this compound)

-

High-purity solvent (e.g., DMSO)

-

Analytical balance

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of the fluorophore and dissolve it in a precise volume of solvent to create a stock solution of known concentration.

-

Prepare Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.

-

Measure Absorbance:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max).

-

Use the pure solvent as a blank.

-

-

Plot Data: Plot the absorbance at λ_max (y-axis) versus the concentration (x-axis).

-

Calculate Extinction Coefficient: According to the Beer-Lambert law (A = εbc), the slope of the resulting linear plot is equal to the molar extinction coefficient (ε) when the path length (b) is 1 cm.

Protocol for Protein Labeling with this compound

This protocol describes the conjugation of this compound to sulfhydryl groups (-SH) on proteins.

Materials:

-

This compound

-

Protein to be labeled (containing free sulfhydryl groups)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, Tris) at pH 7.0-7.5.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[1] If necessary, reduce disulfide bonds by adding a 10-100 molar excess of TCEP and incubating for 30 minutes at room temperature.[2][3]

-

Prepare the this compound Stock Solution: Allow the vial of this compound to warm to room temperature. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Perform the Labeling Reaction:

-

Purify the Conjugate: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[4]

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λ_max of Cy7.5 (around 788 nm).

-

Calculate the protein concentration using the corrected absorbance at 280 nm to account for the dye's absorbance at this wavelength.

-

The DOL is the molar ratio of the dye to the protein.

-

Visualizing Workflows

Experimental Workflow for Protein Labeling with this compound

Caption: Workflow for labeling proteins with this compound.

Logical Relationship for Determining Relative Quantum Yield

References

A Technical Guide to Cy7.5 Maleimide: Structure, Labeling, and In-Vivo Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for the sensitive detection and imaging of biomolecules. This document details its chemical properties, comprehensive protocols for protein and antibody conjugation, and its application in preclinical in-vivo imaging.

Chemical Structure and Physicochemical Properties

This compound is a thiol-reactive cyanine dye. The maleimide functional group specifically reacts with free sulfhydryl groups, commonly found in cysteine residues of proteins, to form a stable thioether bond. This high specificity makes it an excellent tool for labeling proteins, peptides, and other thiol-containing molecules. The extended polymethine chain of the cyanine dye is responsible for its near-infrared absorption and emission properties, which are highly advantageous for in-vivo imaging due to reduced tissue autofluorescence in this spectral region.

There are two primary forms of this compound: a non-sulfonated version and a sulfonated version. The addition of sulfonate groups increases the hydrophilicity of the molecule, which can be beneficial for labeling proteins in aqueous environments and can reduce non-specific binding.

A summary of the key quantitative data for both non-sulfonated and sulfonated this compound is presented in Table 1.

| Property | Non-Sulfonated this compound | Sulfonated this compound |

| Molecular Formula | C51H55ClN4O | C51H51K3N4O15S4 |

| Molecular Weight | 807.46 g/mol | 1205.6 g/mol |

| CAS Number | 2270866-73-2; 2270866-72-1 (inner salt)[1] | Not explicitly found, but related to sulfonated cyanine dyes. |

| Excitation Maximum (λex) | ~788 nm[2] | ~788 nm[3] |

| Emission Maximum (λem) | ~808 nm[2] | ~797 nm[3] |

| Molar Extinction Coefficient (ε) | ~223,000 cm⁻¹M⁻¹[2] | ~222,000 cm⁻¹M⁻¹[3] |

| Fluorescence Quantum Yield | ~0.10[2] | ~0.21[3] |

| Solubility | Soluble in organic solvents (DMSO, DMF, dichloromethane), low solubility in water.[1][4] | Soluble in water, DMF, DMSO.[3] |

| Storage Conditions | Store at -20°C, protected from light and moisture.[1][4] | Store at -20°C, protected from light.[3] |

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to proteins and antibodies, and a general protocol for its use in in-vivo imaging.

The following protocol outlines the steps for labeling proteins or antibodies with this compound. This procedure is generalized, and optimization may be required for specific proteins.

Materials:

-

Protein or antibody to be labeled

-

This compound (non-sulfonated or sulfonated)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[4]

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[2][5]

-

Purification column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis equipment.[4]

-

Quenching reagent (optional): L-cysteine or β-mercaptoethanol.

Procedure:

-

Protein Preparation:

-

Dissolve the protein or antibody in the degassed reaction buffer at a concentration of 1-10 mg/mL.[4] The buffer should be free of any thiol-containing compounds.

-

If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryl groups, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[6] If DTT is used, it must be removed before the addition of the maleimide dye, for example by using a desalting column.[7]

-

-

Dye Preparation:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.[4] This solution should be prepared fresh and protected from light.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[5] The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.[5][6]

-

(Optional) To stop the reaction, a small molar excess of a quenching reagent like L-cysteine can be added to react with any unreacted maleimide.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS or another suitable buffer.[4]

-

Collect the fractions containing the fluorescently labeled protein.

-

Alternatively, for sulfonated dyes, dialysis can be used for purification.[4]

-

-

Characterization of the Conjugate:

-

Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum, ~788 nm) using the Beer-Lambert law.

-

This protocol provides a general workflow for in-vivo imaging in a murine model using molecules labeled with Cy7.5.

Materials:

-

Cy7.5-labeled molecule (e.g., antibody, peptide)

-

Animal model (e.g., SPF BALB/c nude mice, 6-8 weeks old).[8][9]

-

In-vivo imaging system equipped for NIR fluorescence detection.

-

Sterile saline or other appropriate vehicle for injection.

Procedure:

-

Animal Preparation:

-

Administration of Labeled Molecule:

-

Dilute the Cy7.5-labeled molecule in a sterile vehicle.

-

Inject approximately 200 µL of the solution (e.g., at a concentration of 0.5 mg/kg) via the tail vein.[9]

-

-

In-Vivo Imaging:

-

Ex-Vivo Analysis (Optional):

-

At the end of the experiment, euthanize the animal and dissect the organs of interest (e.g., tumor, liver, kidneys, spleen).

-

Image the excised organs using the in-vivo imaging system to confirm the biodistribution of the fluorescent signal.[10]

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for labeling a protein with this compound and its subsequent purification.

Caption: A typical workflow for the conjugation of this compound to a protein.

Conclusion

This compound is a powerful tool for researchers in life sciences and drug development. Its near-infrared fluorescence properties and specific reactivity with thiol groups enable the sensitive and specific labeling of biomolecules for a variety of applications, most notably in-vivo imaging. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in your research endeavors. Careful optimization of labeling conditions and imaging parameters will ensure high-quality, reproducible results.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 3. benchchem.com [benchchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. interchim.fr [interchim.fr]

- 6. benchchem.com [benchchem.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

The Application of Cy7.5 Maleimide in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

This technical guide provides an in-depth overview of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye, and its applications in preclinical research. Renowned for its exceptional optical properties in the NIR window, this compound has become an indispensable tool for the sensitive and specific tracking of biomolecules in vivo. This document details the core principles of this compound chemistry, its spectral and physical characteristics, comprehensive experimental protocols for bioconjugation, and its application in in vivo imaging, with a particular focus on studying signaling pathways.

Introduction to this compound

This compound is a thiol-reactive fluorescent dye belonging to the cyanine family. Its chemical structure incorporates a maleimide group that specifically reacts with free sulfhydryl groups (-SH) on biomolecules, such as the side chains of cysteine residues in proteins and peptides, to form a stable thioether bond. This high specificity allows for the precise labeling of target molecules.

The key advantage of Cy7.5 lies in its fluorescence emission in the near-infrared (NIR) spectrum (approximately 750-900 nm). Biological tissues exhibit minimal absorbance and autofluorescence in this spectral window, enabling deep tissue penetration of light and a high signal-to-noise ratio for in vivo imaging. These properties make this compound an ideal candidate for non-invasive, real-time tracking of labeled molecules in small animal models.

Core Applications in Research

The primary application of this compound is the fluorescent labeling of thiol-containing biomolecules for in vivo and in vitro imaging studies. Key research areas include:

-

Oncology: Tracking tumor-targeting antibodies, peptides, and nanoparticles to study tumor localization, receptor engagement, and the efficacy of targeted therapies.[1]

-

Pharmacokinetics and Biodistribution: Non-invasively monitoring the distribution, accumulation, and clearance of novel drug candidates and delivery systems.

-

Immunology: Labeling and tracking immune cells to study their migration, activation, and role in various diseases.

-

Signaling Pathway Analysis: Visualizing the in vivo localization and dynamics of proteins and peptides involved in specific signaling cascades.

Quantitative Data Presentation

The optical and physical properties of this compound are critical for quantitative fluorescence imaging. The following tables summarize these key parameters.

Table 1: Spectral Properties of this compound

| Property | Value |

| Maximum Excitation Wavelength (λex) | ~788 nm |

| Maximum Emission Wavelength (λem) | ~808 nm |

| Molar Extinction Coefficient (ε) at λex | ~223,000 cm-1M-1 |

| Fluorescence Quantum Yield (Φ) | ~0.10 - 0.21 |

| Stokes Shift | ~20 nm |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | ~807.46 g/mol |

| Reactive Group | Maleimide |

| Target Functional Group | Sulfhydryl (-SH) |

| Solubility | Soluble in organic solvents (DMSO, DMF); low solubility in water |

| Storage Conditions | -20°C, protected from light and moisture |

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to proteins (e.g., antibodies) and peptides, as well as a general protocol for in vivo fluorescence imaging.

Protocol for Antibody Labeling with this compound

This protocol is a general guideline and may require optimization for specific antibodies.

Materials:

-

Antibody (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reducing agent (e.g., TCEP-HCl)

-

Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the degassed reaction buffer to a final concentration of 2-10 mg/mL.

-

If the antibody does not have free sulfhydryl groups, reduction of disulfide bonds is necessary. Add a 10- to 20-fold molar excess of TCEP-HCl to the antibody solution.

-

Incubate at room temperature for 30-60 minutes.

-

-

Dye Preparation:

-

Allow the vial of this compound to warm to room temperature.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex to ensure complete dissolution. This solution should be prepared fresh and protected from light.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the antibody solution. A molar ratio of 10-20 moles of dye to 1 mole of antibody is a common starting point.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle stirring.

-

-

Purification:

-

Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled antibody, which will elute first.

-

-

Characterization:

-

Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

-

The formula for DOL is: DOL = (Amax of conjugate × εprotein) / [(A280 of conjugate - (Amax of conjugate × CF280)) × εdye] where Amax is the absorbance at ~788 nm, A280 is the absorbance at 280 nm, εprotein is the molar extinction coefficient of the antibody at 280 nm, εdye is the molar extinction coefficient of Cy7.5 at ~788 nm, and CF280 is the correction factor for the dye's absorbance at 280 nm.

-

Protocol for In Vivo Fluorescence Imaging

This protocol provides a general workflow for imaging small animals (e.g., mice) bearing tumors and labeled with a Cy7.5-conjugated probe.

Materials:

-

Cy7.5-labeled probe (e.g., antibody or peptide)

-

Tumor-bearing mice

-

In vivo imaging system with appropriate NIR filters

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Acquire a baseline pre-injection image to assess autofluorescence.

-

-

Probe Administration:

-

Inject the Cy7.5-labeled probe intravenously (e.g., via the tail vein). The dose will depend on the specific probe and target.

-

-

Image Acquisition:

-

Place the anesthetized animal in the imaging chamber.

-

Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and target accumulation of the probe.

-

Use appropriate excitation (~745 nm) and emission (~810 nm) filters for Cy7.5.

-

-

Data Analysis:

-

Use the imaging software to draw Regions of Interest (ROIs) over the target tissue (e.g., tumor) and a non-target background area (e.g., muscle).[2][3][4]

-

Quantify the average fluorescence intensity within each ROI. The signal is often expressed as radiant efficiency or photons per second per square centimeter per steradian (p/s/cm²/sr).[3]

-

Calculate the tumor-to-background ratio to assess the specificity of the probe.

-

At the end of the study, ex vivo imaging of dissected organs can be performed to confirm the in vivo signal distribution.

-

Mandatory Visualizations

Signaling Pathway Diagram: IL-11Rα Signaling

Cy7.5-labeled peptides have been used to image the Interleukin-11 receptor α (IL-11Rα), a key player in various cellular processes, including tumorigenesis. The following diagram illustrates the canonical IL-11Rα signaling pathway.

IL-11Rα signaling pathway visualization.

Experimental Workflow Diagram

The following diagram outlines the key stages of a typical research workflow utilizing this compound for in vivo imaging.

Workflow for this compound-based in vivo imaging.

Conclusion

This compound is a powerful and versatile tool for researchers in various fields, particularly in drug development and oncology. Its favorable spectral properties in the NIR window allow for high-sensitivity, non-invasive imaging in vivo. The specific reactivity of the maleimide group enables precise labeling of proteins and peptides. By following robust experimental protocols for conjugation and imaging, researchers can effectively utilize this compound to gain valuable insights into biological processes, track the fate of therapeutic molecules, and visualize the intricacies of cellular signaling in the context of a living organism.

References

principle of Cy7.5 maleimide reaction with thiol groups

An In-Depth Technical Guide to the Cy7.5 Maleimide-Thiol Reaction

For researchers, scientists, and drug development professionals, the site-specific conjugation of fluorescent dyes to biomolecules is a foundational technique. Among the most robust and widely adopted methods is the reaction of a maleimide-functionalized dye with a thiol group, typically found in the cysteine residues of proteins and peptides. This guide provides a comprehensive technical overview of the principles governing the reaction between Cyanine7.5 (Cy7.5) maleimide and thiols, offering insights into its mechanism, optimization, and practical application.

The Core Principle: Michael Addition Chemistry

The conjugation of a maleimide to a thiol is a highly efficient and selective reaction that proceeds via a Michael addition mechanism.[1] In this reaction, a nucleophilic thiol group, specifically in its deprotonated thiolate anion (R-S⁻) form, attacks one of the electron-deficient carbon atoms of the alkene in the maleimide ring.[1][2] This process results in the formation of a stable, covalent thioether bond, creating a thiosuccinimide linkage.[1][3] The reaction is highly chemoselective for thiols within a specific pH range and proceeds rapidly under mild, physiological conditions without the need for a catalyst.[4][5] Due to its efficiency, specificity, and simple reaction conditions, the thiol-maleimide reaction is often categorized as a type of "click chemistry".[1][3]

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Optimizing the Reaction Environment

The success of the this compound conjugation hinges on the careful control of several experimental parameters. The pH of the reaction buffer is the most critical factor influencing both the rate and specificity of the conjugation.

| Parameter | Optimal Range/Condition | Rationale |

| pH | 6.5 - 7.5 | Balances the rate of reaction with selectivity. Below pH 6.5, the concentration of the reactive thiolate anion is low, slowing the reaction.[1][4] Above pH 7.5, the maleimide group is prone to hydrolysis and can react with primary amines (e.g., lysine).[3][4] |

| Temperature | Room Temperature (2h) or 4°C (overnight) | The reaction is efficient at both temperatures.[6][7] Lower temperatures can be used to minimize potential protein degradation during longer incubation times. |

| Solvent | Anhydrous DMSO or DMF for stock | This compound is often dissolved in a dry, water-miscible organic solvent before addition to the aqueous protein solution to prevent premature hydrolysis.[7][8] |

| Reducing Agent | TCEP (10-100x molar excess) | To ensure thiols are free for reaction, disulfide bonds must be reduced.[8] TCEP is ideal as it does not contain a thiol and does not need to be removed prior to adding the maleimide.[9] |

| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | A molar excess of the dye helps drive the reaction to completion.[7] The optimal ratio should be determined empirically for each specific protein. |

At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring high selectivity for cysteine residues.[3][4][5]

Conjugate Stability and Potential Side Reactions

While the thioether bond formed is generally stable, its permanence can be compromised by competing reaction pathways. Understanding these pathways is crucial for applications requiring long-term stability, such as in antibody-drug conjugates (ADCs).

The primary challenge to the stability of the conjugate is the retro-Michael reaction , a reversal of the initial conjugation that can be accelerated by other thiols, such as glutathione, which is abundant in plasma.[10] This can lead to the transfer of the Cy7.5 label to other molecules, causing potential off-target effects.[10]

Conversely, stability can be significantly enhanced through the hydrolysis of the succinimide ring in the conjugate.[3][10] This ring-opening reaction forms a stable succinamic acid derivative that is resistant to the retro-Michael reaction, effectively "locking" the Cy7.5 dye onto the target molecule.[10][11] This hydrolysis is favored by increasing the pH after the initial conjugation is complete.

Caption: Competing pathways for thioether conjugate stability.

Another potential side reaction is a thiazine rearrangement , which can occur when conjugating to a peptide with an N-terminal cysteine at physiological or higher pH.[4][12] This can be suppressed by performing the conjugation at a more acidic pH (e.g., 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.[4]

Quantitative and Spectroscopic Data

Cy7.5 is a near-infrared (NIR) dye, making it ideal for applications such as in vivo imaging where background autofluorescence from tissues is minimal.[7][13] Sulfonated versions offer improved solubility in aqueous buffers.[7][14]

| Property | Cy7.5 (Typical) | sulfo-Cy7.5 |

| Excitation Maximum (λex) | ~750 nm[7] | 788 nm[14] |

| Emission Maximum (λem) | ~773 nm[7] | 797 nm[14] |

| Molar Extinction Coefficient (ε) | ~199,000 cm⁻¹M⁻¹[7] | 222,000 cm⁻¹M⁻¹[14] |

| Fluorescence Quantum Yield (Φ) | Not specified | 0.21[14] |

| Solubility | Low in water; soluble in DMSO, DMF[7] | Soluble in water, DMSO, DMF[14] |

Detailed Experimental Protocol: Protein Labeling

This protocol provides a general methodology for labeling a thiol-containing protein with this compound. Optimization may be required for specific proteins and applications.

Materials and Reagents

-

Protein to be labeled (1-10 mg/mL)

-

Degassed reaction buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5.[9]

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

TCEP (tris(2-carboxyethyl)phosphine)[9]

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[7]

Experimental Procedure

-

Protein Preparation : Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[6][8]

-

Disulfide Bond Reduction (if necessary) : If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Add a 10-100 molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[7]

-

This compound Stock Solution : Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.

-

Conjugation Reaction : While gently stirring, add the this compound stock solution to the reduced protein solution. A starting molar ratio of 10-20 moles of dye per mole of protein is recommended.[7] Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[7]

-

Purification : Separate the Cy7.5-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[7] Collect the fractions containing the fluorescently labeled protein.

-

Determination of Degree of Labeling (DOL) : The DOL, or the average number of dye molecules conjugated per protein, can be calculated using absorbance spectroscopy.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Cy7.5 (~750 nm, Aₘₐₓ).[7]

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:

-

Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF), where CF is the correction factor for the dye (A₂₈₀/Aₘₐₓ).

-

-

Calculate the DOL:

-

DOL = (Aₘₐₓ × ε_protein) / ([Corrected A₂₈₀] × ε_dye)

-

-

Caption: General experimental workflow for protein labeling with this compound.

Applications in Research and Drug Development

The specific and efficient nature of the this compound-thiol reaction makes it a powerful tool in various scientific disciplines.

-

In Vivo Imaging : The near-infrared fluorescence of Cy7.5 allows for deep-tissue imaging with low background signal, enabling researchers to track the biodistribution of labeled proteins or nanoparticles in living organisms.[7][13]

-

Antibody-Drug Conjugates (ADCs) : Maleimide chemistry is widely used to link cytotoxic drugs to antibodies, creating targeted therapies that deliver potent agents specifically to cancer cells while minimizing systemic toxicity.[10][15]

-

Fluorescence-Based Assays : Labeled proteins and peptides are essential reagents in techniques like fluorescence microscopy, flow cytometry, and Western blotting for tracking and quantifying biological targets.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bachem.com [bachem.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. sulfo-Cy7.5 maleimide | BroadPharm [broadpharm.com]

- 15. nbinno.com [nbinno.com]

A Technical Guide to Cy7.5 Maleimide: Solubility, Stability, and Conjugation Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility, stability, and handling of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for the sensitive detection and imaging of biomolecules. This document offers detailed protocols and quantitative data to aid researchers in the successful application of this compound in their experimental workflows, particularly in the development of targeted therapies and diagnostic agents.

Core Concepts: Understanding this compound

This compound is a thiol-reactive fluorescent probe belonging to the cyanine dye family. Its fluorescence in the NIR spectrum (typically with excitation around 788 nm and emission around 808 nm) makes it an ideal candidate for deep-tissue in vivo imaging, where background autofluorescence is minimized. The maleimide functional group allows for the specific covalent labeling of sulfhydryl groups (thiols) found in cysteine residues of proteins and peptides, forming a stable thioether bond. This specificity is critical for creating precisely labeled bioconjugates for targeted research applications.

Two primary forms of this compound are commercially available: a non-sulfonated version and a sulfonated (sulfo-) version. The key difference between them lies in their solubility and, consequently, their handling requirements.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its effective use in labeling reactions. The presence of sulfo- groups dramatically enhances aqueous solubility. The following tables summarize the available quantitative and qualitative solubility data for both forms.

Table 1: Solubility of Sulfonated this compound

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| DMSO | 50 mg/mL[1] | ~41.5 mM | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |

| Water | Good[2] | - | Sulfonation significantly increases hydrophilicity. |

| DMF | Good[2] | - |

Table 2: Solubility of Non-Sulfonated this compound and Related Compounds

| Compound | Solvent | Solubility | Molar Concentration (approx.) | Notes |

| Non-sulfonated this compound | DMSO, DMF, Dichloromethane | Soluble[3] | - | Specific quantitative data is not readily available, but it is considered highly soluble in these organic solvents. |

| Water | Low solubility[3] | - | An organic co-solvent is necessary for use in aqueous buffers. | |

| Non-sulfonated Cy7 (related compound) | DMSO | ~10 mg/mL[4] | ~14.6 mM | |

| PBS (pH 7.2) | ~1 mg/mL[4] | ~1.46 mM | ||

| Non-sulfonated Cy5 maleimide (related compound) | DMSO | ≥64.1 mg/mL[5] | ~99.9 mM |

Experimental Protocols

Accurate and reproducible results depend on the proper handling and use of this compound. The following are detailed protocols for the preparation of stock solutions and a general procedure for protein conjugation.

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for dissolving this compound to create a stock solution for subsequent labeling reactions.

-

Reagent Acclimation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) for both sulfonated and non-sulfonated forms to prepare the initial concentrated stock solution.

-

Reconstitution: Add the required volume of anhydrous DMSO to the vial to achieve a stock solution of 10 mM. For example, for 1 mg of sulfo-Cy7.5 maleimide (MW ~1205 g/mol ), add approximately 83 µL of DMSO.

-

Dissolution: Vortex the vial briefly and then centrifuge to ensure the dye is fully dissolved and collected at the bottom of the vial.

-

Storage: Use the stock solution immediately. For short-term storage, protect the solution from light and moisture and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Thiol-Maleimide Conjugation for Protein Labeling

This protocol provides a general workflow for the covalent labeling of proteins with this compound.

-

Protein Preparation:

-

Dissolve the protein to be labeled in a suitable amine-free buffer with a pH between 6.5 and 7.5 (e.g., PBS, HEPES, or Tris buffer).

-

The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.

-

If the protein's sulfhydryl groups are present as disulfide bonds, a reduction step is necessary. Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature. TCEP is advantageous as it does not need to be removed before adding the maleimide. If DTT is used, it must be removed via dialysis or a desalting column prior to adding the dye.

-

-

Reaction Setup:

-

While gently stirring or vortexing the protein solution, add the freshly prepared 10 mM this compound stock solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point for optimization.

-

Protect the reaction mixture from light by wrapping the vial in aluminum foil.

-

-

Incubation:

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Separate the Cy7.5-labeled protein from the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7.5 (around 788 nm).

-

Visualizations: Workflows and Pathways

Experimental Workflow for Thiol-Maleimide Conjugation

The following diagram illustrates the key steps in labeling a protein with this compound.

Workflow for Protein Labeling with this compound.

Factors Affecting this compound Stability in Solution

The stability of both the cyanine dye and the maleimide functional group is crucial for successful conjugation. This diagram outlines the key factors influencing the stability of this compound in solution.

Key Factors Influencing the Stability of this compound.

Application Example: Visualizing the EGFR Signaling Pathway

Cy7.5-labeled biomolecules are powerful tools for studying cellular signaling. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be labeled with Cy7.5 to visualize the receptor's distribution and trafficking in cancer models.

Visualization of EGFR Signaling with a Cy7.5-labeled Antibody.

References

A Technical Guide to the Storage and Stability of Cy7.5 Maleimide Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical aspects of storing and handling Cy7.5 maleimide powder to ensure its stability and performance in research and drug development applications. Proper management of this reagent is paramount for obtaining reliable and reproducible results in bioconjugation, in vivo imaging, and other sensitive assays.

Core Principles of this compound Stability

This compound is a near-infrared (NIR) fluorescent dye functionalized with a maleimide group. This maleimide moiety allows for the covalent attachment of the dye to sulfhydryl (thiol) groups on biomolecules, such as cysteine residues in proteins. The stability of the powdered form of this compound is influenced by several environmental factors, including temperature, moisture, and light. Once conjugated, the stability of the resulting thioether linkage also becomes a critical consideration, particularly under physiological conditions.

Recommended Storage and Handling of this compound Powder

To maintain the integrity and reactivity of this compound powder, it is essential to adhere to strict storage and handling protocols. The following table summarizes the recommended conditions based on manufacturer guidelines and best practices.

| Parameter | Recommendation | Rationale and Key Considerations |

| Storage Temperature | -20°C in the dark.[1][2][3][4] | Low temperatures minimize the rate of potential degradation reactions. The dark condition prevents photo-induced degradation. |

| Shelf-Life | 12 to 24 months.[1][2][3] | This is the typical shelf-life when stored under the recommended conditions. It is advisable to refer to the manufacturer's certificate of analysis for the specific lot. |

| Shipping Conditions | Can be transported at room temperature for up to 3 weeks.[1][2][3] | Short-term exposure to ambient temperatures during shipping is generally acceptable, but immediate transfer to -20°C storage upon receipt is crucial. |

| Moisture Control | Store in a desiccated environment.[1][2][3][4] | The maleimide group is susceptible to hydrolysis in the presence of moisture, which would render it unreactive towards thiols. Using a desiccator or storing with desiccant packs is recommended. |

| Light Exposure | Avoid prolonged exposure to light.[1][2][3][4] | Cyanine dyes are prone to photobleaching and photodegradation. Protect the powder from light during storage and handling. |

| Handling Procedure | Allow the vial to warm to room temperature before opening.[5] | This prevents condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis of the maleimide group. |

| Inert Atmosphere | Purging the vial with an inert gas (e.g., argon or nitrogen) before sealing can extend shelf life.[5] | This displaces oxygen and moisture, further protecting the compound from oxidative and hydrolytic degradation. |

| Reconstituted Solutions | Long-term storage of solutions is not recommended; use promptly after preparation.[3] | In solution, particularly in aqueous buffers, the maleimide group is more susceptible to hydrolysis. The stability of the dye itself can also be lower in solution. |

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of this compound, particularly for long-term studies or when using older batches, stability assessment is recommended. The following are detailed methodologies for key experiments.

Protocol for Assessing the Purity and Degradation of this compound Powder via HPLC

This protocol outlines a method to determine the purity of the this compound powder and to identify and quantify any degradation products.

Objective: To assess the integrity of the this compound powder over time and under different storage conditions.

Materials:

-

This compound powder

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or other suitable buffer components

-

Reversed-phase HPLC column (e.g., C18)

-

HPLC system with a UV-Vis or fluorescence detector

Procedure:

-

Sample Preparation:

-

Carefully weigh a small amount of this compound powder.

-

Prepare a stock solution in anhydrous DMSO or DMF at a known concentration (e.g., 1 mg/mL).

-

Further dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA, is commonly used. A typical gradient might be from 10% to 90% acetonitrile over 20-30 minutes.

-

Flow Rate: As per the column manufacturer's recommendation (e.g., 1 mL/min).

-

Detection: Monitor the absorbance at the maximum absorption wavelength of Cy7.5 (approximately 750 nm) and/or fluorescence emission (approximately 773 nm).

-

Inject the prepared sample.

-

-

Data Analysis:

-

Integrate the peak areas of the chromatogram.

-

The purity of the this compound can be calculated as the percentage of the main peak area relative to the total peak area.

-

The appearance of new peaks over time indicates degradation. These can be quantified relative to the main peak.

-

Protocol for Thiol Reactivity Assay

This assay determines the functional stability of the maleimide group by measuring its ability to react with a model thiol compound.

Objective: To evaluate the reactivity of the maleimide group on the Cy7.5 dye.

Materials:

-

This compound solution (prepared as in 3.1)

-

A model thiol compound (e.g., N-acetyl-L-cysteine or glutathione)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.0)

-

HPLC system as described in 3.1

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, mix a known concentration of this compound with an excess of the thiol compound in the reaction buffer.

-

Incubate the mixture at room temperature for a defined period (e.g., 2 hours).

-

-

HPLC Analysis:

-

Analyze the reaction mixture by HPLC using the same method as in 3.1.

-

The formation of the Cy7.5-thiol conjugate will result in a new peak with a different retention time from the unreacted this compound.

-

-

Data Analysis:

-

Quantify the peak areas of the unreacted this compound and the conjugate.

-

The percentage of reacted maleimide can be calculated to determine the reactivity of the dye. A decrease in the formation of the conjugate over time for stored powder samples indicates a loss of maleimide reactivity.

-

Visualization of Key Processes

The following diagrams illustrate the chemical structure, a recommended handling workflow, and the experimental workflow for stability testing of this compound.

Caption: Generalized structure of this compound.

Caption: Workflow for handling this compound powder.

Caption: Workflow for stability assessment of this compound.

Stability of the Maleimide-Thiol Conjugate

While the stability of the powdered dye is crucial, the stability of the resulting conjugate is equally important for the interpretation of experimental results. The thioether bond formed between the maleimide and a thiol is susceptible to a retro-Michael reaction, which can lead to deconjugation, especially in the presence of other thiols like glutathione in a cellular environment.[6][7] Strategies to enhance the stability of the conjugate, such as the hydrolysis of the succinimide ring to a more stable ring-opened structure, have been developed.[7][8] For applications where long-term in vivo stability is critical, considering these advanced stabilization chemistries is advisable.

References

Understanding Near-Infrared (NIR) Dyes for In Vivo Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles, applications, and methodologies associated with near-infrared (NIR) dyes for in vivo imaging. It is designed to serve as a comprehensive resource for professionals in biomedical research and drug development, offering detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this powerful imaging modality.

Introduction: The Power of the Near-Infrared Window

Optical imaging is a cornerstone of biomedical research, offering high sensitivity and resolution for visualizing biological processes at the molecular level.[1][2] However, imaging in the visible light spectrum (400-650 nm) is hampered by significant limitations in living organisms, primarily due to light absorption by biological molecules like hemoglobin and high tissue autofluorescence, which restricts tissue penetration and lowers the signal-to-background ratio.[1][3][4]

The near-infrared (NIR) window, a region of the electromagnetic spectrum between 650 nm and 1700 nm, overcomes these challenges.[3] This region is further subdivided into two key windows for biological imaging:

-

NIR-I Window (650-950 nm): Offers reduced light scattering and absorption by tissues compared to visible light, allowing for deeper tissue penetration (up to several millimeters) and minimal autofluorescence.[3][4]

-

NIR-II Window (1000-1700 nm): Provides even greater advantages, with significantly less photon scattering, leading to deeper tissue penetration (up to centimeters) and higher spatial resolution.[5][6][7] This window allows for exceptionally clear visualization of deep-seated biological structures.[8][9][10]

The use of fluorescent dyes that absorb and emit light within these windows enables non-invasive, real-time imaging of physiological and pathological processes in vivo, making it an invaluable tool for cancer research, drug delivery tracking, and surgical guidance.[6][11][12]

Core Principles of NIR Fluorescence Imaging

NIR fluorescence imaging operates on the principle of detecting photons emitted from fluorescent molecules (fluorophores) after they are excited by a light source. A specialized imaging system, equipped with an NIR excitation light source, appropriate optical filters, and a camera sensitive to NIR light, is used to visualize the probe during an experiment.[11][13] The key advantages that make NIR imaging superior for in vivo applications include:

-

Deep Tissue Penetration: Light in the NIR region is less absorbed by water and hemoglobin, allowing it to travel deeper into biological tissues.[1][3]

-

Low Autofluorescence: Biological tissues naturally fluoresce, creating background noise. This autofluorescence is significantly lower in the NIR range, resulting in a much higher signal-to-background ratio (SBR) and improved image contrast.[1][4]

-

High Sensitivity: Fluorescence imaging can detect very low concentrations of probes, enabling the visualization of molecular targets with high sensitivity.[2]

-

Real-Time Imaging: The technology allows for the dynamic monitoring of biological processes as they happen, providing crucial temporal information.[3][9]

Classification of NIR Dyes

A variety of small organic molecules have been developed as NIR dyes. They are generally categorized based on their chemical structure, with each class possessing distinct properties.[14][15]

-

Cyanine Dyes: This is the most widely used class of NIR dyes, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings.[14][16] They are known for their high molar absorptivity, strong fluorescence, and good photostability.[17] Indocyanine Green (ICG), the only NIR dye currently approved by the FDA for broad clinical use, is a prime example.[2] However, cyanine dyes can suffer from small Stokes shifts and issues with aqueous solubility and aggregation, which can be mitigated through chemical modification.[16][17]

-

Squaraine Dyes: These zwitterionic dyes feature a central squaric acid core and exhibit narrow, intense absorption and emission bands in the NIR region.[1] Their drawbacks include chemical reactivity and a tendency to form aggregates in aqueous solutions.[16][17]

-

Porphyrin-Based Dyes: Based on the porphyrin ring structure found in hemoglobin, these dyes have strong absorbance in both the visible and NIR ranges.[14][16] They are often used in photodynamic therapy as well as for tumor imaging and angiography.[14]

-

BODIPY Dyes: Boron-dipyrromethene (BODIPY) dyes are known for their sharp spectral bands and high quantum yields. While traditionally emitting in the visible spectrum, chemical modifications have extended their fluorescence into the NIR region.[15]

-

Rhodamine Analogues: Rhodamines are bright and photostable fluorophores. Structural modifications have produced analogues that shift their emission into the NIR range, making them suitable for in vivo applications.[15]

Data Presentation: Photophysical Properties of Common NIR Dyes

The selection of an appropriate NIR dye is critical for successful imaging and depends on its specific photophysical properties. The table below summarizes key quantitative data for several commonly used NIR dyes.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features & Applications |

| Indocyanine Green (ICG) | ~780 | ~820 | ~200,000 | Low (~0.01 in blood) | FDA-approved; used for angiography, lymphatic mapping, and surgical guidance.[2] |

| IRDye 800CW | 774 | 789 | ~240,000 | ~0.08 | High stability and brightness; widely used in preclinical research for antibody conjugation.[14] |

| ZW800-1 | 765 | 785 | ~200,000 | High | Zwitterionic structure reduces nonspecific background signal, improving SBR.[18] |

| Cy5.5 | 675 | 694 | ~250,000 | ~0.28 | Bright fluorophore often used for comparison in targeted imaging studies.[18] |

| Cy7 | 743 | 767 | ~250,000 | ~0.28 | Emits further into the NIR-I region; used as a tandem acceptor.[19] |

| Methylene Blue | ~665 | ~685 | ~74,000 | Low | FDA-approved; used in sentinel lymph node mapping.[14] |

Mandatory Visualizations: Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex processes. The following diagrams adhere to the specified color and contrast rules.

Caption: General workflow for an in vivo NIR imaging experiment.

Caption: Workflow for conjugating an NIR dye to a targeting ligand.

Caption: Mechanism of receptor-mediated targeted NIR imaging.

Experimental Protocols

Detailed and reproducible protocols are essential for successful in vivo imaging studies.

Protocol 1: General In Vivo NIR Fluorescence Imaging in a Mouse Model

This protocol outlines the fundamental steps for imaging a tumor-bearing mouse using a targeted NIR probe. It is based on methodologies described for visualizing tumor vasculature and biodistribution.[9][20]

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model).

-

Targeted NIR fluorescent probe (e.g., antibody-dye conjugate) dissolved in sterile PBS.

-

Anesthesia (e.g., 2% isoflurane in oxygen).

-

In vivo imaging system equipped for NIR detection (e.g., IVIS Spectrum).[1][20]

-

Warming pad for recovery.[1]

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane. Maintain anesthesia throughout the imaging session. Place the mouse on the imaging platform within the light-tight chamber.[1][20]

-

Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image to assess background autofluorescence.

-

Probe Administration: Administer the prepared NIR probe solution via tail vein injection (e.g., 100-200 µL bolus).[9][20]

-

Post-Injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor probe distribution, tumor accumulation, and clearance.[9] Use consistent imaging parameters (exposure time, filters, etc.) for all acquisitions.[1]

-

Data Analysis: Use the system's software to draw Regions of Interest (ROI) around the tumor and other tissues (e.g., liver, muscle).[1] Quantify the mean fluorescence intensity within each ROI to determine the signal-to-background ratio over time.

Protocol 2: Covalent Conjugation of an Amine-Reactive Dye to an Antibody

This protocol describes a common method for labeling antibodies with an NHS-ester functionalized NIR dye.

Materials:

-

Antibody (or other protein/peptide ligand) in an amine-free buffer (e.g., PBS, pH 7.4).

-

Amine-reactive NIR dye (e.g., IRDye 800CW NHS Ester).

-

Anhydrous DMSO.

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

-

Purification column (e.g., size-exclusion chromatography, SEC).

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer.

-

Dye Preparation: Immediately before use, dissolve the NHS-ester dye in a small amount of DMSO to create a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction: Add a calculated molar excess of the dye solution to the antibody solution. The optimal dye-to-protein ratio must be determined empirically but often starts in the range of 5:1 to 15:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled antibody from the unreacted free dye using a purification column (e.g., SEC). The first colored fraction to elute will be the antibody-dye conjugate.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the dye's absorption maximum. Confirm conjugate integrity via methods like SDS-PAGE.

Protocol 3: Ex Vivo Tissue Analysis

This protocol is for confirming the in vivo biodistribution of the NIR probe after the final imaging time point.[21]

Materials:

-

Euthanasia supplies.

-

Surgical tools for dissection.

-

In vivo imaging system or a dedicated tissue scanner.

-

Formalin or OCT compound for tissue preservation.

Procedure:

-

Euthanasia and Dissection: Following the final in vivo imaging scan, euthanize the mouse according to institutional guidelines.

-

Tissue Excision: Carefully excise the tumor and major organs of interest (e.g., liver, kidneys, spleen, lungs, heart).[9]

-

Ex Vivo Imaging: Arrange the excised tissues on a non-fluorescent surface and image them using the same fluorescence imaging system and settings used for the in vivo scans. This provides a clear, direct comparison of probe accumulation in different organs.[9]

-

Tissue Preservation: Fix the tissues in formalin for paraffin embedding or embed in OCT for frozen sectioning.[21]

-

Histological Analysis: Cut tissue sections (4-10 µm thick) and image them using a fluorescence microscope to visualize the probe's distribution at a cellular level.[21] This can be combined with standard histology (e.g., H&E staining) or immunofluorescence to co-localize the probe with specific cellular markers.

Challenges and Future Outlook

Despite its significant advantages, NIR imaging faces several challenges. These include the limited number of FDA-approved dyes, potential for probe biocompatibility issues, and constrained tissue penetration depth, especially in the NIR-I window.[22] Instrumentation hurdles, such as achieving high-resolution imaging rapidly while maintaining portability, also remain.[22]

The future of the field is bright, with ongoing research focused on:

-

Development of Novel NIR-II Dyes: Creating new organic dyes with higher quantum yields, improved stability, and greater biocompatibility for the NIR-II window is a major focus.[10][23]

-

Activatable Probes: Designing "smart" probes that only become fluorescent in the presence of specific biological triggers (e.g., enzymes, pH changes) to dramatically increase the signal-to-background ratio.[24]

-

Multimodal Imaging: Combining NIR fluorescence imaging with other modalities like MRI or CT to provide complementary anatomical and molecular information.[3][25]

-

Advanced Image Analysis: Using deep learning and artificial intelligence to process images, potentially translating NIR-I images to the higher quality of NIR-II, thereby enhancing resolution and clarity without new hardware.[12][26]

As these innovations continue, NIR fluorescence imaging is poised to become an even more integral part of preclinical research and clinical practice, driving advancements in diagnostics, drug development, and personalized medicine.

References

- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical implications of near-infrared fluorescence imaging in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Near-infrared fluorescence imaging in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Challenges and Opportunities for Intravital Near-Infrared Fluorescence Imaging Technology in the Second Transparency Window. | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biotium.com [biotium.com]

- 13. researchgate.net [researchgate.net]

- 14. macsenlab.com [macsenlab.com]

- 15. Structure and Properties of Near-Infrared Fluorescent Dyes and the Bioimaging Application [manu56.magtech.com.cn]

- 16. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. Targeted zwitterionic near-infrared fluorophores for improved optical imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Near-Infrared Fluorophores For Fluorescence Imaging - FluoroFinder [fluorofinder.com]

- 20. benchchem.com [benchchem.com]

- 21. licorbio.com [licorbio.com]

- 22. researchgate.net [researchgate.net]

- 23. NIR-II Fluorescence Imaging for In Vivo Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. pnas.org [pnas.org]

In-Depth Technical Guide: Safety and Handling Precautions for Cy7.5 Maleimide

Introduction

Cy7.5 maleimide is a near-infrared (NIR) fluorescent dye widely used in biomedical research and drug development for labeling proteins, peptides, and other thiol-containing molecules.[2][3] Its applications include in vivo imaging and biodistribution studies.[3][4] While powerful, the reactive nature of the maleimide group and the chemical properties of the cyanine dye necessitate careful handling to ensure personnel safety and experimental integrity. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses for this compound.

Hazard Identification and Mitigation

The primary hazards associated with this compound stem from the reactivity of the maleimide moiety and the potential for irritation and sensitization from the cyanine dye.

Maleimide Group: Maleimides are potent thiol-reactive agents.[1] This reactivity, while essential for conjugation, also means they can react with biological thiols, such as those in skin proteins and enzymes. The safety data for maleimide indicates that it can be fatal if swallowed and causes severe skin burns and eye damage. It may also cause an allergic skin reaction.

Cyanine Dye: While some sources suggest that cyanine dyes are generally of low toxicity, they may cause eye irritation.[5] However, studies have also shown that the cytotoxicity of cyanine dyes can vary, and some formulations of Cy7 have been found to be cytotoxic. It is prudent to handle all cyanine dyes with care to avoid direct contact and inhalation.

A summary of potential hazards and recommended mitigation strategies is provided in the table below.

| Potential Hazard | Mitigation Strategy |

| Chemical Reactivity | The maleimide group is highly reactive with thiols. Avoid contact with skin and other tissues. |

| Skin and Eye Irritation/Burns | Direct contact may cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE). |

| Respiratory Irritation | Inhalation of the powdered form can irritate the respiratory tract. Handle in a fume hood and wear a dust mask when working with the solid.[6] |

| Allergic Reaction | May cause an allergic skin reaction. Individuals with known chemical sensitivities should take extra precautions. |

| Light and Moisture Sensitivity | This compound is sensitive to light and moisture, which can degrade the compound and reduce its reactivity.[1] Store in a cool, dark, and dry place. |

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the first line of defense against exposure to this compound.

| PPE Category | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. |

| Skin and Body Protection | A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended. |

| Respiratory Protection | When handling the solid powder outside of a certified chemical fume hood, a dust mask or a respirator with a particulate filter should be used.[6] |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability and reactivity of this compound, as well as ensuring a safe laboratory environment.

Handling

-

Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7]

-

Weighing: When weighing the solid form, do so in a well-ventilated area, preferably within a fume hood, to avoid generating and inhaling dust.[6]

-

Reconstitution: Prepare stock solutions in anhydrous solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1] Add the solvent slowly to the vial to prevent splashing. Maleimide solutions in aqueous buffers are not stable and should be used immediately.

-

Ventilation: Ensure adequate ventilation to minimize the accumulation of vapors or dust.[6][7]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

| Parameter | Condition | Rationale |

| Temperature | -20°C[1][2][3][4] | To maintain long-term stability. |

| Light | Protected from light (e.g., in an amber vial or wrapped in foil)[1][2][3][4] | Cyanine dyes are light-sensitive and can photodegrade. |

| Moisture | Desiccated[3][4] | The maleimide group is susceptible to hydrolysis.[1] |

| Atmosphere | Under an inert gas (e.g., argon or nitrogen) is recommended for long-term storage of the solid. | To prevent oxidation and reaction with atmospheric moisture. |